N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Description
N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a methylphenyl group, and a pyrimidinylsulfanyl group.
Properties
IUPAC Name |
N-[4-(diethylamino)-3-methylphenyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-5-8-15-12-18(25)23-20(22-15)27-13-19(26)21-16-9-10-17(14(4)11-16)24(6-2)7-3/h9-12H,5-8,13H2,1-4H3,(H,21,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOPWSBPQRAICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=C(C=C2)N(CC)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves multiple steps, including the formation of intermediate compounds. The reaction typically begins with the preparation of the diethylamino-methylphenyl precursor, followed by the introduction of the pyrimidinylsulfanyl group under controlled conditions. Common reagents used in these reactions include diethylamine, methylphenyl halides, and pyrimidinyl thiols. The reaction conditions often involve the use of solvents such as acetone and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps to obtain the desired compound with high purity. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE: shares similarities with other compounds containing diethylamino, methylphenyl, and pyrimidinyl groups.
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Uniqueness
Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
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